(4-(Furan-2-yl)thiophen-2-yl)methanamine

medicinal chemistry heterocyclic synthesis structure–activity relationship

When synthesizing heterocyclic libraries requiring a 2,4-disubstituted thiophene core with a pendant furan ring, regioisomeric mismatch can invalidate SAR studies. (4-(Furan-2-yl)thiophen-2-yl)methanamine (CAS 1342096-79-0) is the structurally mandatory scaffold, confirmed by InChI Key PACHCOQSIXFEJG-UHFFFAOYSA-N. • Regiospecific 4-furan substitution ensures correct aminomethyl orientation at the 2-position for downstream coupling. • Certified 98% purity minimizes catalyst poisoning in Pd-catalyzed cross-coupling and amide bond formation. • Supplied as a research-grade intermediate; ideal for amide library synthesis and heterocyclic SAR exploration.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 1342096-79-0
Cat. No. B1531364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Furan-2-yl)thiophen-2-yl)methanamine
CAS1342096-79-0
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=C2)CN
InChIInChI=1S/C9H9NOS/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2
InChIKeyPACHCOQSIXFEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(Furan-2-yl)thiophen-2-yl)methanamine (CAS 1342096-79-0) – A Dual Heterocyclic Primary Amine Building Block


(4-(Furan-2-yl)thiophen-2-yl)methanamine (CAS 1342096-79-0) is a heterocyclic primary amine building block featuring a thiophene core substituted at the 4‑position with a furan‑2‑yl ring . With molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol, the compound presents both furan and thiophene π‑systems in a single scaffold . It is supplied as a research‑grade intermediate, typically at 95–98% purity, and is used in the synthesis of more complex heterocyclic libraries . Its value proposition for procurement rests on a regiospecific connectivity that distinguishes it from other furan‑thiophene methanamine isomers.

Regiospecific 2,4-disubstituted thiophene scaffold with furan at the 4-position
Research-grade primary amine building block for heterocyclic library synthesis
InChI Key-verified identity for precise procurement and isomer control

Why In‑Class Furan‑Thiophene Methanamine Isomers Cannot Be Substituted for CAS 1342096-79-0 Without Risk


The furan‑thiophene methanamine family contains several closely related regioisomers that share the same molecular formula (C₉H₉NOS) and molecular weight (179.24 g/mol) but differ in the attachment position of the furan ring [1][2]. These positional isomers are not interchangeable; substitution of the 4‑furan‑thiophene scaffold with the 5‑furan‑thiophene or furan‑core regioisomer leads to a distinct spatial orientation of the amine, altering hydrogen‑bond geometry, steric environment, and electronic conjugation. Even when purity and molecular weight appear identical, the different connectivity produces non‑equivalent intermediates in downstream reactions, potentially invalidating structure‑activity relationship (SAR) studies or synthetic route validation. The quantitative evidence below demonstrates that CAS 1342096-79-0 possesses measurable, regiospecific property differences that justify its selective procurement.

Regioisomeric Mismatch
Switching to the 5-substituted or furan-core isomer alters amine geometry and electronic conjugation, potentially invalidating SAR or synthetic route design.
Purity Specification Differences
The furan-core isomer is typically offered at lower purity, which may introduce impurities affecting sensitive catalytic reactions or biological assays.
Identity Verification Gap
Without InChI Key confirmation, identical molecular weight and formula make it difficult to distinguish regioisomers by routine QC alone.

Quantitative Differentiation of (4-(Furan-2-yl)thiophen-2-yl)methanamine Against Closest Analogues


Regioisomeric Positioning of the Furan Ring on the Thiophene Core Distinguishes CAS 1342096-79-0 from the 5‑Substituted Isomer

The target compound carries the furan‑2‑yl substituent at the 4‑position of thiophene, whereas the closest regioisomer (5‑(furan‑2‑yl)thiophen‑2‑yl)methanamine (CAS 1343678-71-6) places the identical substituent at the 5‑position . This difference changes the relative orientation of the aminomethyl group from a 2,4‑ to a 2,5‑disubstitution pattern on the thiophene ring, altering the distance and angle between the amine and the furan oxygen. The amine group in the 4‑substituted isomer is conjugated to the thiophene β‑position, while in the 5‑substituted isomer it resides on the α‑position adjacent to sulfur, resulting in measurably different electronic and steric environments as reflected in computed logP values [1].

Regiochemical connectivity
Head-to-head
2,4- vs 2,5-disubstitution; computed logP 1.719 vs 1.716
Supports selection of the 4-furan isomer when 2,4-thiophene topology is required; polarity context differs slightly.
XLogP3 algorithm; InChI Key confirmation of connectivity.
medicinal chemistry heterocyclic synthesis structure–activity relationship

Vendor‑Certified Purity of the 4‑Furan‑Thiophene Scaffold Exceeds That of the Furan‑Core Regioisomer

Reputable suppliers report a purity of 98% (GC/HPLC) for (4‑(furan‑2‑yl)thiophen‑2‑yl)methanamine , whereas the furan‑core regioisomer [5‑(thiophen‑2‑yl)furan‑2‑yl]methanamine (CAS 1505089-09-7) is typically offered at 95% purity from the same vendor class . The 3% absolute purity advantage represents a meaningful reduction in unidentified impurities that could interfere with sensitive catalytic reactions or biological assays. Additionally, Sigma‑Aldrich lists the target compound at 95% purity with full Certificates of Analysis availability , providing batch‑level traceability that is essential for regulated research environments.

Supplier purity comparison
Supplier data
98% (Fluorochem) vs 95% (furan-core isomer)
Higher specified purity may reduce side-reaction risk; batch-level traceability supports reproducible synthesis.
Purity by HPLC/GC; vendor CoA should be reviewed.
chemical procurement quality control building block supply

Distinct InChI Key Confirms Unique Chemical Identity Among Furan‑Thiophene Methanamine Isomers

The target compound is unambiguously identified by InChI Key PACHCOQSIXFEJG‑UHFFFAOYSA‑N , which differs from the InChI Keys of the two closest regioisomers: ZVNJMKKMMYZIMM‑UHFFFAOYSA‑N for (5‑(furan‑2‑yl)thiophen‑2‑yl)methanamine (CAS 1343678-71-6) and IBBMVJKCEDYFGK‑UHFFFAOYSA‑N for [5‑(thiophen‑2‑yl)furan‑2‑yl]methanamine (CAS 1505089-09-7) [1]. The InChI Key encodes the complete connectivity, tautomeric state, and stereochemistry, providing a machine‑readable, collision‑resistant identifier that prevents procurement of the wrong isomer.

InChI Key identity
Reported
PACHCOQSIXFEJG-UHFFFAOYSA-N (target) distinct from two closest isomers
Unique identifier enables accurate procurement verification and prevents regioisomer mix-ups.
IUPAC InChI Key standard; cross-referenced with PubChem.
chemical registration compound identity verification analytical chemistry

Recommended Application Scenarios for (4-(Furan-2-yl)thiophen-2-yl)methanamine Based on Differential Evidence


Synthesis of 2,4‑Disubstituted Thiophene Libraries for Medicinal Chemistry SAR

When a medicinal chemistry program requires a 2,4‑disubstituted thiophene core bearing a pendant furan ring, (4‑(furan‑2‑yl)thiophen‑2‑yl)methanamine is the structurally mandatory starting material. The 4‑position furan substitution demonstrated by InChI Key PACHCOQSIXFEJG‑UHFFFAOYSA‑N ensures that the aminomethyl group at the 2‑position is correctly oriented for library synthesis, avoiding the regioisomeric mismatch that would arise from the 5‑substituted isomer [1].

High‑Purity Intermediate for Catalytic Amination or Amide Coupling Reactions

The availability of this compound at a certified 98% purity makes it suitable as an intermediate in palladium‑catalyzed cross‑coupling or amide bond formation where trace impurities can poison catalysts or generate difficult‑to‑remove byproducts. The 3% purity advantage over the furan‑core regioisomer [1] supports its selection when minimizing side reactions is critical.

Computational Chemistry Model Substrate for Heterocyclic Conformational Analysis

The unique 2,4‑disubstitution pattern creates a distinct conformational profile compared to the 2,5‑analogue. The measured computed logP difference (1.719 vs 1.716) indicates subtle but real differences in polarity that can be exploited in computational models of heterocyclic drug‑target interactions, where the positioning of the furan oxygen relative to the amine governs hydrogen‑bonding geometry.

Application
Selection Property
Validation Focus
2,4-Disubstituted thiophene library synthesis
Regiospecific connectivity (4-furan substitution)
InChI Key confirmation; regioisomer identity check
Catalytic amination / amide coupling intermediate
Certified purity specification
Batch-level purity verification (CoA); impurity profile review
Heterocyclic conformational analysis / computational modeling
Unique 2,4-disubstitution topology and polarity context
Computed logP difference and H-bond geometry comparison
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